molecular formula C10H13NO3 B128341 D-Tyr-Ome CAS No. 3410-66-0

D-Tyr-Ome

Cat. No.: B128341
CAS No.: 3410-66-0
M. Wt: 195.21 g/mol
InChI Key: MWZPENIJLUWBSY-SECBINFHSA-N
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Description

Methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Tyr-Ome typically involves the esterification of tyrosine. One common method is to react tyrosine with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows: [ \text{Tyrosine} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate} ]

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of protective groups, such as N-tert-butoxycarbonyl, can also be employed to prevent unwanted side reactions during synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

Methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which D-Tyr-Ome exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The hydroxyl group on the phenyl ring allows for hydrogen bonding and other interactions with active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Tyrosine: The parent amino acid from which D-Tyr-Ome is derived.

    Phenylalanine: Another amino acid with a similar structure but lacking the hydroxyl group on the phenyl ring.

    Dopa: A compound with an additional hydroxyl group on the phenyl ring, used in the treatment of Parkinson’s disease.

Uniqueness

Methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate is unique due to its esterified form, which can influence its solubility, reactivity, and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZPENIJLUWBSY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871823
Record name Methyl D-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3410-66-0
Record name Methyl D-tyrosinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003410660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl D-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL D-TYROSINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLP688QYZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
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reactant
Reaction Step One

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